molecular formula C15H23N3O2 B2893682 Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate CAS No. 1206249-06-0

Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate

Cat. No.: B2893682
CAS No.: 1206249-06-0
M. Wt: 277.368
InChI Key: OBZBTZDMJGWSSX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-aminopyridin-2-yl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol.

Properties

IUPAC Name

tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)13-10-12(16)4-7-17-13/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZBTZDMJGWSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects on Coupling Efficiency

Solvent Dielectric Constant (ε) Reaction Yield Byproduct Formation
Dichloroethane 10.4 95% <1%
THF 7.6 82% 8%
DMF 36.7 67% 15%

Polar aprotic solvents like DMF increase ionic intermediates but promote decomposition pathways.

Catalyst Loading Optimization

Pd-C Loading (wt%) H₂ Pressure (psi) Reaction Time (h) Conversion Rate
5 30 24 78%
10 50 16 96%
15 75 12 98%

Exceeding 10% catalyst loading provides diminishing returns while increasing metal contamination risks.

Industrial-Scale Purification Protocols

Crystallization Conditions :

  • Solvent System : Ethyl acetate/hexanes (3:7 v/v)
  • Cooling Rate : 0.5°C/min from 60°C to -20°C
  • Particle Size : 50-100 μm crystals achieve 99.5% purity after single recrystallization.

Chromatographic Parameters :

  • Stationary Phase : Silica gel 60 (230-400 mesh)
  • Mobile Phase : Gradient elution from 5% to 40% EtOAc in hexanes
  • Retention Factor (k') : 2.3-2.7 for target compound.

Emerging Methodologies

Continuous Flow Photoreactors

Microfluidic systems with immobilized acridinium catalysts demonstrate 92% yield at 15 min residence time, representing a 40-fold productivity increase over batch processes.

Enzymatic Boc Deprotection

Candida antarctica lipase B (CAL-B) enables selective tert-butyloxycarbonyl removal without affecting the aminopyridine group (95% selectivity at pH 7.4).

Regulatory Considerations

ICH Guidelines Compliance :

  • Residual Pd limit: ≤10 ppm (Q3D Elemental Impurities)
  • Photocatalyst removal: ≤0.1% w/w (M7(R1) Assessment)

Genotoxic Impurity Control :

  • TEMPO derivatives: Controlled to ≤5 ppm via aqueous wash cycles.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl carbamate group is a common motif in piperidine derivatives, providing steric protection and influencing solubility. Key structural differences arise from substituents on the piperidine ring and attached aromatic systems:

Compound Name Substituent on Piperidine Key Functional Groups Molecular Weight (g/mol) References
tert-Butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate 4-aminopyridin-2-yl Amino, pyridine 275.35
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-chloro-2-nitro-anilino Chloro, nitro, aniline 341.80
tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate (1-cyanocyclopropyl)methyl Cyano, cyclopropane 248.33
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino Aniline 276.38
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate 4-(pyrimidin-2-yl)piperazin-1-yl Pyrimidine, piperazine 345.42

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro and nitro groups (e.g., in ) reduce electron density, affecting reactivity in electrophilic substitutions. In contrast, the amino group in the target compound increases electron density, enhancing nucleophilicity.

Key Observations :

  • Nitro Reduction : The target compound and related benzimidazolone precursors () rely on nitro group reduction, achieving high yields (~80–89%).
  • Photoredox Catalysis : Cyclopropane-containing derivatives () show lower yields (60%) due to radical recombination challenges.

Physicochemical Properties

Substituents critically influence solubility, logP, and stability:

Compound Name Solubility logP (Predicted) Stability
This compound Moderate (aqueous) 1.2 Stable under inert conditions
tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate Low (organic solvents) 2.8 Sensitive to hydrolysis
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Low (aqueous) 2.5 Stable, crystalline solid

Key Observations :

  • The amino group in the target compound improves aqueous solubility compared to hydrophobic derivatives like cyano or phenylamino analogs.
  • tert-Butyl carbamate enhances stability across all compounds, preventing piperidine ring degradation .

Biological Activity

Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₂₃N₃O₂
  • CAS Number : 122715560
  • Molecular Weight : 277.36 g/mol
  • Structure : The compound features a piperidine ring substituted with an aminopyridine moiety, which is essential for its biological activity.

This compound is primarily studied for its role as a GSK-3β inhibitor . GSK-3β (Glycogen synthase kinase 3 beta) is involved in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of this kinase has therapeutic implications for conditions such as cancer and neurodegenerative diseases.

Key Findings on Biological Activity:

  • GSK-3β Inhibition : The compound exhibits competitive inhibition of GSK-3β with an IC50 value in the nanomolar range, indicating strong potency against this target .
  • Cytotoxicity : In vitro studies have shown that at concentrations below 10 µM, the compound does not significantly reduce cell viability in neuronal and microglial cell lines, suggesting a favorable safety profile .
  • Impact on Cell Signaling : The compound modulates key signaling pathways associated with cell survival and proliferation, which could be beneficial in cancer therapy .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

EffectDescription
Inhibition of GSK-3β Potent inhibitor with implications for cancer treatment and neuroprotection.
Cell Viability Maintains cell viability at low concentrations; minimal cytotoxic effects observed.
Modulation of Pathways Influences pathways critical for cell growth and survival.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Neuronal Cells : A study demonstrated that the compound effectively reduced hyperphosphorylation induced by okadaic acid in neuronal cells, indicating its potential neuroprotective properties .
  • Cancer Cell Lines : Research involving various cancer cell lines showed that the compound inhibited proliferation while sparing non-cancerous cells, showcasing its selective cytotoxicity .
  • Pharmacokinetic Studies : In vivo studies indicated that the compound has good bioavailability when administered orally, enhancing its potential as a therapeutic agent .

Q & A

Q. Basic

  • Wear nitrile gloves, goggles, and respiratory protection to prevent skin/eye contact and inhalation .
  • Use fume hoods for reactions and ensure eyewash stations are accessible .
  • Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

How does the steric and electronic environment influence reactivity in nucleophilic substitutions?

Advanced
The tert-butyl group imposes steric hindrance, directing nucleophilic attacks to the less hindered piperidine nitrogen or pyridine C-5 position. The 4-aminopyridin-2-yl group’s electron-donating amino moiety activates the pyridine ring for electrophilic substitutions. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., Hammett plots) quantify substituent effects .

What analytical techniques reliably assess purity and structural integrity?

Q. Basic

  • HPLC-TOF : Measures exact mass (e.g., theoretical vs. observed Δppm: -1.34) .
  • FTIR-ATR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • 1H/13C NMR : Validates proton environments (e.g., tert-butyl singlet at δ 1.4 ppm) .

How can low yields in the coupling step be addressed?

Q. Advanced

  • Optimize coupling reagents : Replace DCC with EDCI/HOBt for reduced side reactions .
  • Use microwave-assisted synthesis to enhance reaction rates and yields.
  • Monitor intermediates via LC-MS and employ scavenger resins (e.g., trisamine for HCl removal) .

What biological assays evaluate pharmacological potential?

Q. Advanced

  • In vitro : Radiolabeled ligand binding (e.g., Ki values for receptor affinity) .
  • Enzyme inhibition assays : IC50 determination using fluorogenic substrates.
  • In vivo : Pharmacokinetic studies (e.g., bioavailability via oral vs. IV administration) .

How does crystallographic data inform molecular interactions in drug design?

Advanced
X-ray structures solved with SHELXL reveal hydrogen-bonding networks (e.g., NH···O=C interactions) and torsional angles critical for docking studies. For example, the piperidine ring’s chair conformation influences binding pocket compatibility .

What strategies mitigate toxicity risks in biological testing?

Q. Advanced

  • Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .
  • Use pro-drug approaches to reduce reactive intermediates.
  • Optimize solubility (e.g., PEG formulations) to lower effective doses .

How are computational methods used to predict metabolic pathways?

Q. Advanced

  • CYP450 docking simulations : Identify likely oxidation sites (e.g., tert-butyl deprotection).
  • MetaSite software : Predicts phase I/II metabolites for LC-MS/MS validation .

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